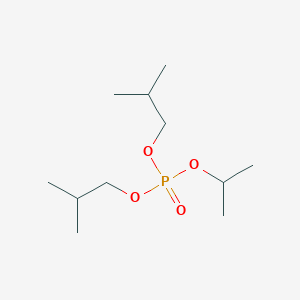![molecular formula C18H17N3O4 B12592659 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid CAS No. 876460-48-9](/img/structure/B12592659.png)
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-{(E)-[1-(2-méthylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque est un composé chimique de formule moléculaire C18H17N3O4. Il est connu pour sa structure complexe, qui comprend un groupe acide benzoïque lié à un groupe diazényle et un groupe dioxobutan-2-yle.
Méthodes De Préparation
La synthèse de l'acide 4-{(E)-[1-(2-méthylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque implique plusieurs étapes. Une voie de synthèse courante inclut la réaction de la 2-méthylaniline avec un dérivé dioxobutan-2-yle dans des conditions spécifiques pour former le composé intermédiaire. Cet intermédiaire est ensuite diazoté et couplé à l'acide benzoïque pour produire le produit final. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de catalyseurs pour assurer un rendement et une pureté élevés .
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes sont conçues pour optimiser l'efficacité et la capacité de production tout en maintenant la qualité du produit final .
Analyse Des Réactions Chimiques
L'acide 4-{(E)-[1-(2-méthylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L'acide 4-{(E)-[1-(2-méthylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-{(E)-[1-(2-méthylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
L'acide 4-{(E)-[1-(2-méthylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque peut être comparé à d'autres composés similaires, tels que :
Acide 4-{(E)-[1-(2-anilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque : Ce composé a une structure similaire mais n'a pas le groupe méthyle sur la partie aniline.
Acide 4-{(E)-[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque : Ce composé a un atome de chlore au lieu d'un groupe méthyle sur la partie aniline.
Le caractère unique de l'acide 4-{(E)-[1-(2-méthylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoïque réside dans ses caractéristiques structurales spécifiques, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues .
Propriétés
Numéro CAS |
876460-48-9 |
|---|---|
Formule moléculaire |
C18H17N3O4 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-3-4-6-15(11)19-17(23)16(12(2)22)21-20-14-9-7-13(8-10-14)18(24)25/h3-10,16H,1-2H3,(H,19,23)(H,24,25) |
Clé InChI |
YSHKAFAHELKDRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


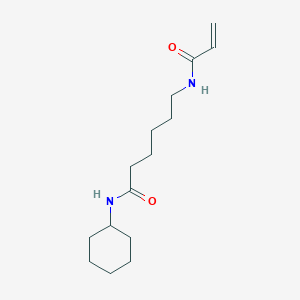

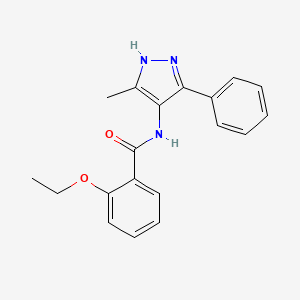
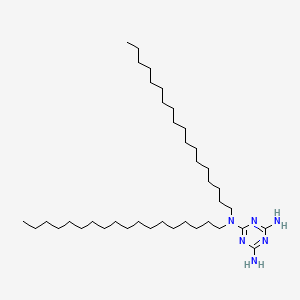

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
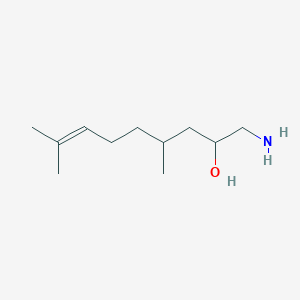
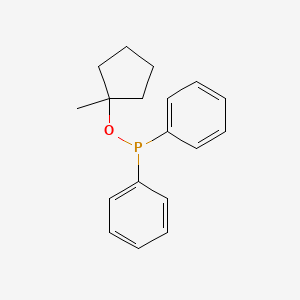

![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)
![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
